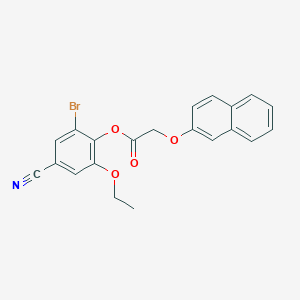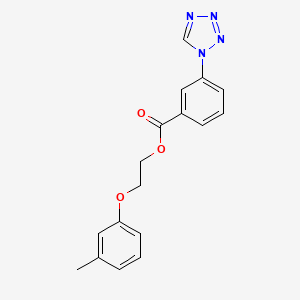
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BNCEN and is a versatile building block for the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate is not well understood. However, studies have shown that it can interact with biological molecules such as enzymes and receptors. BNCEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to bind to the estrogen receptor, which has potential applications in the treatment of breast cancer.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several biochemical and physiological effects. It has been shown to have anti-inflammatory and antitumor properties. BNCEN has also been shown to have estrogenic activity, which has potential applications in the treatment of breast cancer. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several advantages for lab experiments. It is a versatile building block for the synthesis of various organic molecules, and its synthesis is relatively straightforward. BNCEN is also commercially available, making it easily accessible for researchers. However, there are limitations to using this compound in lab experiments. Its mechanism of action is not well understood, and further studies are needed to fully understand its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the research of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. This could lead to the development of new pharmaceuticals and agrochemicals. Another direction is to explore its potential applications in materials science, such as the development of liquid crystals for electronic devices. Additionally, more research is needed to fully understand the limitations and advantages of using BNCEN in lab experiments.
Métodos De Síntesis
The synthesis of (2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate involves the reaction between 2-bromo-4-cyano-6-ethoxyphenol and 2-naphthol in the presence of a base and a coupling agent. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The yield of the reaction is typically high, and the compound can be purified using standard techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate has several potential applications in scientific research. It can be used as a building block for the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials. BNCEN has been used in the synthesis of anti-inflammatory agents, antitumor agents, and fluorescent dyes. It has also been used in the preparation of liquid crystals, which have potential applications in electronic devices.
Propiedades
IUPAC Name |
(2-bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrNO4/c1-2-25-19-10-14(12-23)9-18(22)21(19)27-20(24)13-26-17-8-7-15-5-3-4-6-16(15)11-17/h3-11H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZXWLTNVVKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)OC(=O)COC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-cyano-6-ethoxyphenyl) 2-naphthalen-2-yloxyacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7681012.png)
![2-[4-methyl-2,5-dioxo-4-(4-propylphenyl)imidazolidin-1-yl]-N,N-bis(2-methylpropyl)acetamide](/img/structure/B7681014.png)
![N-(2-fluoro-4-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7681025.png)
![Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7681028.png)
![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![N'-[2-(4-methoxyphenyl)acetyl]thiophene-3-carbohydrazide](/img/structure/B7681058.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)

![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)
![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
